molecular formula C5H10N2O3 B6331184 Sar-Gly-OH CAS No. 38082-72-3

Sar-Gly-OH

Cat. No.: B6331184
CAS No.: 38082-72-3
M. Wt: 146.14 g/mol
InChI Key: XBSXVUHHZXULRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sar-Gly-OH, also known as N-methylglycylglycine, is a dipeptide composed of sarcosine and glycine. Sarcosine is the N-methyl derivative of glycine, and glycine is the simplest amino acid. This compound is of interest due to its stability against enzymatic degradation and its role in studying peptide transport mechanisms.

Mechanism of Action

Target of Action

The primary target of Sar-Gly-OH is the Peptide Transporter 1 (PEPT1) . PEPT1 is a protein that plays a significant role in the absorption of dipeptides and tripeptides in the intestines . It is also involved in the uptake of small bioactive peptides and various therapeutics .

Mode of Action

This compound interacts with PEPT1 by binding to it and being transported across the intestinal barrier . This interaction is facilitated by the compound’s structure, which includes an N-methylated peptide bond that increases its stability against enzymatic degradation .

Biochemical Pathways

The interaction of this compound with PEPT1 affects the absorption of peptides in the intestines . This process is part of the broader biochemical pathway of protein digestion and absorption, where proteins are broken down into amino acids and small peptides, which are then absorbed into the bloodstream .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). As a dipeptide, this compound is absorbed into the bloodstream through the intestines via PEPT1

Result of Action

The result of this compound’s action is the successful transport of the compound across the intestinal barrier via PEPT1 . This process contributes to the overall absorption of peptides, which is vital for nutritional supply and the systemic absorption of small peptide-like active compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH level can affect the transport and uptake of this compound, with an optimal pH range of 6.0-6.5 . Temperature also plays a role, with higher uptake and transport observed at 37°C compared to 4°C . Additionally, the presence of other dipeptides can affect the absorption of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sar-Gly-OH can be synthesized through solid-phase peptide synthesis (SPPS) using the Fmoc (fluorenylmethyloxycarbonyl) strategy. The synthesis involves the following steps:

    Fmoc Protection: The amine group of glycine is protected using Fmoc chloride.

    Coupling: The protected glycine is coupled with sarcosine using a coupling reagent like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

    Deprotection: The Fmoc group is removed using piperidine in DMF (dimethylformamide).

    Cleavage: The final product is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound typically involves large-scale SPPS, where the process is automated to ensure high yield and purity. The use of automated peptide synthesizers allows for precise control over reaction conditions and minimizes human error.

Chemical Reactions Analysis

Types of Reactions

Sar-Gly-OH undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Sar-Gly-OH has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and stability.

    Biology: Utilized in studies of peptide transport mechanisms, particularly involving the peptide transporter PEPT-1.

    Medicine: Investigated for its potential role in drug delivery systems due to its stability against enzymatic degradation.

    Industry: Employed in the development of peptide-based materials and as a stabilizing agent in protein formulations.

Comparison with Similar Compounds

Similar Compounds

    Glycylglycine: A dipeptide composed of two glycine molecules.

    N-methylglycine:

    Glycylsarcosine: Another dipeptide similar to Sar-Gly-OH but with different structural properties.

Uniqueness

This compound is unique due to its N-methylated peptide bond, which provides enhanced stability against enzymatic degradation compared to other dipeptides like glycylglycine. This stability makes it particularly valuable in studies involving peptide transport and drug delivery systems.

Properties

IUPAC Name

2-[[2-(methylamino)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-6-2-4(8)7-3-5(9)10/h6H,2-3H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSXVUHHZXULRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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